N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide
Description
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide is a monosaccharide-derived acetamide featuring a methyl-substituted oxane (tetrahydropyran) ring. Its stereochemistry (2R,3S,5S) and hydroxyl group placements at positions 2, 4, and 5 distinguish it from related compounds. The methyl group at position 6 introduces hydrophobicity, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5-,6+,7?,8+/m0/s1 |
InChI Key |
XOCCAGJZGBCJME-MTSUIPEZSA-N |
Isomeric SMILES |
CC1[C@H](C([C@@H]([C@@H](O1)O)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide typically involves the reaction of a suitable sugar derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes, which can produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as replacing a hydroxyl group with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols .
Scientific Research Applications
N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxane/Tetrahydropyran-Based Acetamides
N-Acetylmannosamine (HMDB0001129)
- Structure : N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Key Differences :
- Position 6 substituent: Hydroxymethyl (-CH2OH) instead of methyl (-CH3).
- Additional hydroxyl group at position 4 (R-configuration).
- Functional Relevance : A precursor in sialic acid biosynthesis, critical for glycosylation and cellular recognition. The hydroxymethyl group enhances solubility compared to the methyl group in the target compound .
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Hexane-Backbone Acetamides (Pharmacopeial Derivatives)
Compounds listed in Pharmacopeial Forum 2017 (e.g., Compound g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature:
- Structural Backbone: Diphenylhexane with acetamido and phenoxy groups.
- Key Differences: Larger, lipophilic backbones compared to the oxane ring. Phenoxy groups enhance membrane permeability but reduce aqueous solubility.
- Functional Relevance : Such compounds are typically investigated as protease inhibitors or receptor antagonists in drug discovery .
Heterocyclic and Chroman-Based Acetamides
N-((3S,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-hydroxyacetamide
- Structure: Chroman ring (benzodihydropyran) with cyano (-CN) and hydroxy groups.
- N-hydroxyacetamide group introduces additional hydrogen-bonding capacity.
- Applications : Chroman derivatives are studied for antioxidant and anti-inflammatory properties .
N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
- Structure : Sulfur-containing fused heterocycle with sulfamoyl (-SO2NH2) and acetamide groups.
- Key Differences :
- Sulfur-rich structure enhances metabolic stability and metal-binding capacity.
- Sulfamoyl group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase).
- Functional Relevance: Potential use in targeting sulfur-dependent enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
